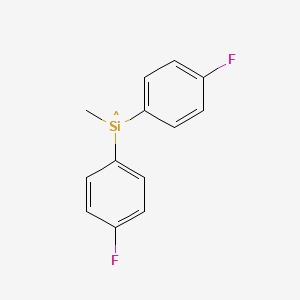
Bis(4-fluorophenyl)(methyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-fluorophenyl)(methyl)silane: is an organosilicon compound with the molecular formula C₁₃H₁₂F₂Si It is characterized by the presence of two p-fluorophenyl groups attached to a silicon atom, along with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: Bis(4-fluorophenyl)(methyl)silane can be synthesized through several methods. One common approach involves the reaction of p-fluorophenylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction is exothermic and requires careful control of temperature and addition rates.
Industrial Production Methods: In an industrial setting, the production of bis(p-fluorophenyl)methylsilane may involve larger-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Bis(4-fluorophenyl)(methyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The silicon atom in bis(p-fluorophenyl)methylsilane can undergo nucleophilic substitution reactions, where the p-fluorophenyl groups can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of bis(p-fluorophenyl)methylsilane can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, alkoxides, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or ozone can be used. Reactions are often conducted in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. Reactions are performed in anhydrous solvents under inert conditions.
Major Products Formed:
Substitution Reactions: Products include substituted silanes with various functional groups.
Oxidation Reactions: Products include silanols, siloxanes, and other oxidized silicon compounds.
Reduction Reactions: Products include silanes with different alkyl or aryl groups.
科学的研究の応用
Chemistry: Bis(4-fluorophenyl)(methyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties, such as polymers and coatings.
Biology: In biological research, bis(p-fluorophenyl)methylsilane is used as a reagent in the modification of biomolecules. It can be used to introduce fluorine atoms into organic molecules, which can enhance their stability and bioavailability.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates, making them more effective and longer-lasting.
Industry: In the industrial sector, bis(p-fluorophenyl)methylsilane is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts for chemical reactions.
作用機序
The mechanism of action of bis(p-fluorophenyl)methylsilane involves its ability to interact with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a wide range of chemical reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry.
類似化合物との比較
Flusilazole: An organosilicon fungicide with a similar structure, where the silicon atom is bonded to p-fluorophenyl groups and a triazole ring.
Bis(4-fluorophenyl)dimethylsilane: A related compound with two p-fluorophenyl groups and two methyl groups attached to the silicon atom.
Uniqueness: Bis(4-fluorophenyl)(methyl)silane is unique due to its specific combination of p-fluorophenyl groups and a single methyl group attached to the silicon atom. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications.
特性
分子式 |
C13H11F2Si |
|---|---|
分子量 |
233.31 g/mol |
InChI |
InChI=1S/C13H11F2Si/c1-16(12-6-2-10(14)3-7-12)13-8-4-11(15)5-9-13/h2-9H,1H3 |
InChIキー |
HWJBTVHOEUDVAN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















